2-Methoxy-4-methyl-1,3,5-triazine
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Overview
Description
2-Methoxy-4-methyl-1,3,5-triazine is an organic compound with the molecular formula C6H10N4O. It belongs to the class of 1,3,5-triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 2-Methoxy-4-methyl-1,3,5-triazine involves a three-step process :
Preparation of Zinc Bis (imino-bis-carbimic acid methyl ester): This step involves the reaction of sodium dicyanamide with zinc acetate in methanol.
Formation of 2,4-Dimethoxy-6-methyl-1,3,5-triazine: The intermediate from the first step is reacted with acetic anhydride without the addition of a solvent.
Final Product Formation: The 2,4-dimethoxy-6-methyl-1,3,5-triazine formed in the second step is reacted with methylamine to yield this compound.
Industrial Production Methods
The industrial production of this compound typically follows similar synthetic routes but on a larger scale, ensuring high yields and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-methyl-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary amines, which can replace the methoxy group under reflux conditions in solvents like dioxane or dichloroethane.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with primary amines can yield substituted triazines with various functional groups.
Scientific Research Applications
2-Methoxy-4-methyl-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is explored for its potential antitumor and antimicrobial properties.
Industry: It is used in the production of herbicides and polymer photostabilizers.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. For instance, some 1,3,5-triazines are known to inhibit enzymes or interfere with DNA synthesis, leading to their antitumor or antimicrobial effects . The exact mechanism can vary depending on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: This compound is similar in structure but has an amino group instead of a methylamino group.
4-Methoxy-6-methyl-1,3,5-triazin-2-amine: Another similar compound with slight variations in the functional groups.
Uniqueness
2-Methoxy-4-methyl-1,3,5-triazine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and methylamino groups make it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C5H7N3O |
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Molecular Weight |
125.13 g/mol |
IUPAC Name |
2-methoxy-4-methyl-1,3,5-triazine |
InChI |
InChI=1S/C5H7N3O/c1-4-6-3-7-5(8-4)9-2/h3H,1-2H3 |
InChI Key |
CKEMJWJUBBLHOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=N1)OC |
Origin of Product |
United States |
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